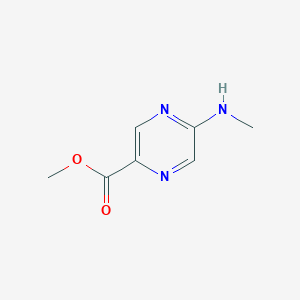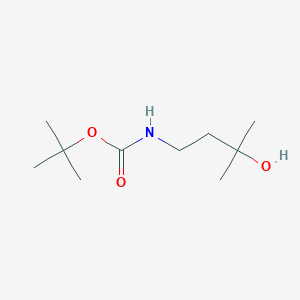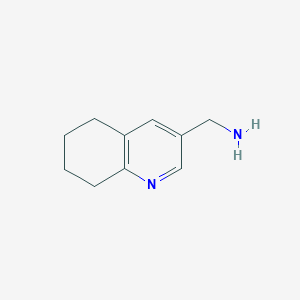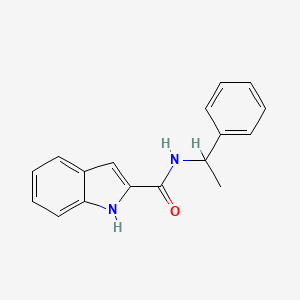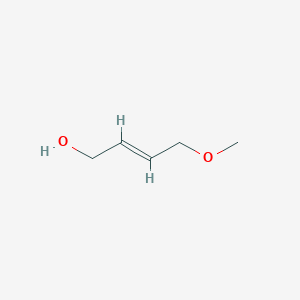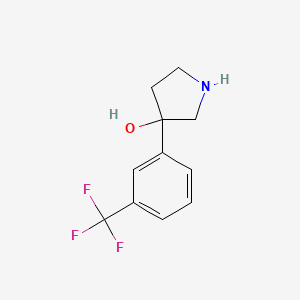
3-(3-Trifluoromethyl-phenyl)-pyrrolidin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[3-(trifluoromethyl)phenyl]pyrrolidin-3-ol is a chemical compound characterized by the presence of a pyrrolidine ring substituted with a trifluoromethylphenyl group and a hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(trifluoromethyl)phenyl]pyrrolidin-3-ol typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amines and aldehydes or ketones.
Introduction of the Trifluoromethylphenyl Group: The trifluoromethylphenyl group can be introduced via a nucleophilic aromatic substitution reaction using a trifluoromethyl-substituted benzene derivative.
Hydroxylation: The hydroxyl group can be introduced through a hydroxylation reaction, often using oxidizing agents such as hydrogen peroxide or other suitable reagents.
Industrial Production Methods
Industrial production of 3-[3-(trifluoromethyl)phenyl]pyrrolidin-3-ol may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield.
Analyse Des Réactions Chimiques
Types of Reactions
3-[3-(trifluoromethyl)phenyl]pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the trifluoromethyl group.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as halogens, nucleophiles, and electrophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce a variety of functional groups.
Applications De Recherche Scientifique
3-[3-(trifluoromethyl)phenyl]pyrrolidin-3-ol has several scientific research applications, including:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders due to its structural similarity to neurotransmitter analogs.
Material Science: It can be used in the development of advanced materials with unique electronic and optical properties.
Biological Research: The compound can serve as a probe or ligand in biochemical studies to investigate protein-ligand interactions and enzyme mechanisms.
Industrial Applications: It may be used in the synthesis of agrochemicals, polymers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-[3-(trifluoromethyl)phenyl]pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by interacting with hydrophobic pockets in the target protein. The hydroxyl group can form hydrogen bonds, further stabilizing the interaction. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-[3-(trifluoromethyl)phenyl]pyrrolidine: Lacks the hydroxyl group, which may affect its binding properties and biological activity.
3-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one: Contains a carbonyl group instead of a hydroxyl group, which can alter its reactivity and interaction with molecular targets.
3-[3-(trifluoromethyl)phenyl]pyrrolidin-3-amine: Substitutes the hydroxyl group with an amine group, potentially changing its pharmacological profile.
Uniqueness
3-[3-(trifluoromethyl)phenyl]pyrrolidin-3-ol is unique due to the presence of both the trifluoromethyl group and the hydroxyl group, which confer distinct physicochemical properties and biological activities. The combination of these functional groups can enhance the compound’s solubility, stability, and binding affinity, making it a valuable scaffold for drug discovery and other applications.
Propriétés
Formule moléculaire |
C11H12F3NO |
|---|---|
Poids moléculaire |
231.21 g/mol |
Nom IUPAC |
3-[3-(trifluoromethyl)phenyl]pyrrolidin-3-ol |
InChI |
InChI=1S/C11H12F3NO/c12-11(13,14)9-3-1-2-8(6-9)10(16)4-5-15-7-10/h1-3,6,15-16H,4-5,7H2 |
Clé InChI |
FEZHIKGQODPJMI-UHFFFAOYSA-N |
SMILES canonique |
C1CNCC1(C2=CC(=CC=C2)C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


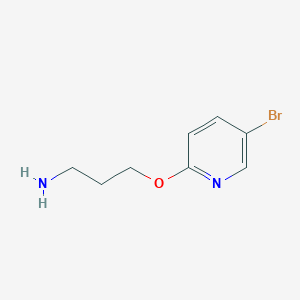
![7-chloro-4-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]quinoline](/img/structure/B13580596.png)

![(2S)-3-(4-bromopyridin-2-yl)-2-{[(tert-butoxy)carbonyl]amino}propanoicacid](/img/structure/B13580606.png)

![Bicyclo[2.1.0]pentane-1-carbaldehyde](/img/structure/B13580622.png)

